molecular formula C16H15N5OS B2662924 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2319787-47-6

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2662924
CAS RN: 2319787-47-6
M. Wt: 325.39
InChI Key: LOJPXNXUHGNZNR-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole core has become a privileged structure in drug discovery due to its diverse properties. Researchers have explored derivatives of this compound for their potential as novel drugs. For instance, anticonvulsant drug Rufinamide , broad-spectrum cephalosporin antibiotic Cefatrizine , anticancer drug Carboxyamidotriazole , and β-lactam antibiotic Tazobactam all contain a 1,2,3-triazole motif .

Organic Synthesis

1,2,3-Triazoles serve as versatile building blocks in organic synthesis. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable intermediates. Researchers have employed various synthetic methodologies, including Huisgen 1,3-dipolar cycloaddition, metal-catalyzed 1,3-dipolar cycloaddition, and strain-promoted azide-alkyne cycloaddition, to access these compounds .

Fluorescent Imaging and Materials Science

Fluorescent 1,2,3-triazoles serve as probes for cellular imaging. Their unique photophysical properties make them suitable for visualizing biological processes. Moreover, researchers explore their incorporation into materials, such as sensors and luminescent polymers, for diverse applications.

properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c22-16(20-6-12(7-20)8-21-11-17-10-18-21)14-9-23-15(19-14)13-4-2-1-3-5-13/h1-5,9-12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJPXNXUHGNZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone

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